5-Bromo-3-(dimethylamino)picolinaldehyde
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Overview
Description
5-Bromo-3-(dimethylamino)picolinaldehyde is a chemical compound with the molecular formula C8H9BrN2O. It belongs to the class of picolinaldehydes, which are derivatives of pyridine. This compound is characterized by the presence of a bromine atom at the 5-position, a dimethylamino group at the 3-position, and an aldehyde group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(dimethylamino)picolinaldehyde typically involves the bromination of 3-(dimethylamino)picolinaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(dimethylamino)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-3-(dimethylamino)picolinic acid.
Reduction: 5-Bromo-3-(dimethylamino)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(dimethylamino)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(dimethylamino)picolinaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(dimethylamino)pyridine
- 5-Bromo-3-(methylamino)picolinaldehyde
- 5-Chloro-3-(dimethylamino)picolinaldehyde
Uniqueness
5-Bromo-3-(dimethylamino)picolinaldehyde is unique due to the specific positioning of the bromine, dimethylamino, and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the 5-position enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-3-(dimethylamino)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8-3-6(9)4-10-7(8)5-12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSGRFGVJQEYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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